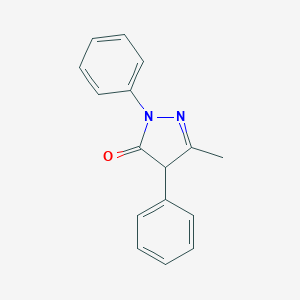![molecular formula C23H17BrN2OS B376880 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B376880.png)
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a sulfanyl group attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under alkaline conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinonitrile derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.
科学研究应用
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and induction of cell death in cancer cells .
相似化合物的比较
Similar Compounds
- 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-(4-Bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate
Uniqueness
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is unique due to its combination of a bromophenyl group, a cyclopropyl group, and a sulfanyl group attached to a nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C23H17BrN2OS |
|---|---|
分子量 |
449.4g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-6-cyclopropyl-2-phenacylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H17BrN2OS/c24-18-10-8-15(9-11-18)19-12-21(16-6-7-16)26-23(20(19)13-25)28-14-22(27)17-4-2-1-3-5-17/h1-5,8-12,16H,6-7,14H2 |
InChI 键 |
BVAYJGWWHFBXLR-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C4=CC=CC=C4 |
规范 SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-[(E)-3-chloro-2-methylprop-2-enylidene]amino]benzenecarboximidamide](/img/structure/B376797.png)
![Thiophen-2-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B376798.png)

![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)
![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-3-(trifluoromethyl)aniline](/img/structure/B376808.png)
![4-[(2-Amino-4-methylphenyl)imino]-2,6-ditert-butyl-2,5-cyclohexadien-1-one](/img/structure/B376813.png)
![8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene](/img/structure/B376816.png)
![2,6-Ditert-butyl-4-[(2,5-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376817.png)
![2,6-Ditert-butyl-4-[(2,4-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376818.png)
![1,2-Bis[1-(1-naphthyl)ethylidene]hydrazine](/img/structure/B376821.png)
![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B376823.png)
![1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-nitrophenyl)hydrazone]](/img/structure/B376825.png)
![5-Methoxy-2-methylnaphtho[1,2-d][1,3]thiazole](/img/structure/B376828.png)
